molecular formula C7H10N4O B14865936 3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one

3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one

Cat. No.: B14865936
M. Wt: 166.18 g/mol
InChI Key: CGFCAALGWQTDAI-UHFFFAOYSA-N
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Description

3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as chloroacetyl chloride under an ice water bath .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function . The compound’s structure allows it to interact with both the catalytic active site and the peripheral anionic site of the enzyme, contributing to its inhibitory activity.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-(aminomethyl)-7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C7H10N4O/c8-1-5-2-9-6-3-10-7(12)4-11(5)6/h2H,1,3-4,8H2,(H,10,12)

InChI Key

CGFCAALGWQTDAI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(N2CC(=O)N1)CN

Origin of Product

United States

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